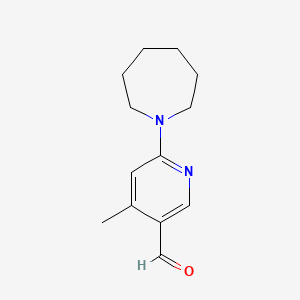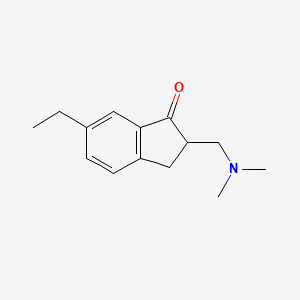
6-(Azepan-1-yl)-4-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Azepan-1-yl)-4-methylnicotinaldehyde is a heterocyclic compound that features a nicotinaldehyde core substituted with an azepane ring and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-4-methylnicotinaldehyde typically involves the introduction of the azepane ring to the nicotinaldehyde core. One common method involves the reaction of 4-methylnicotinaldehyde with azepane under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Azepan-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The azepane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions may involve reagents such as halogens or other electrophiles.
Major Products Formed
Oxidation: 6-(Azepan-1-yl)-4-methylnicotinic acid.
Reduction: 6-(Azepan-1-yl)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(Azepan-1-yl)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: It can be used in the development of new materials with specific properties, such as luminescent materials or catalysts.
Mécanisme D'action
The mechanism of action of 6-(Azepan-1-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The azepane ring and the aldehyde group can form interactions with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Azepan-1-yl)-9H-purine: Another compound with an azepane ring, used in different biological studies.
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in pharmaceutical formulations.
1- (2- (azepan-1-yl)nicotinoyl)guanidine: A compound with similar structural features, used in HIV-1 research.
Uniqueness
6-(Azepan-1-yl)-4-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azepane ring with a nicotinaldehyde core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
6-(azepan-1-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H18N2O/c1-11-8-13(14-9-12(11)10-16)15-6-4-2-3-5-7-15/h8-10H,2-7H2,1H3 |
Clé InChI |
QDUMUCYIEFKUPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C=O)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)






![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
